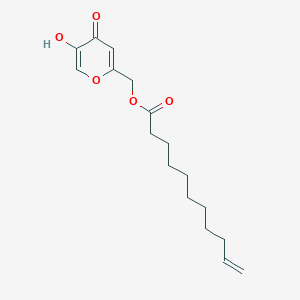
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate is a chemical compound known for its unique structure and potential applications in various fields. It features a pyran ring with hydroxy and oxo substituents, linked to an undec-10-enoate chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate typically involves multi-step organic reactions. One common method includes the condensation of a pyran derivative with an undec-10-enoate precursor under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to a hydroxy group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy or oxo groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. These interactions can modulate the activity of target molecules and influence biological pathways .
Comparaison Avec Des Composés Similaires
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Hydroxy-oxo derivatives: Compounds with similar functional groups that exhibit comparable reactivity and applications.
Uniqueness: (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl undec-10-enoate stands out due to its specific combination of a pyran ring and an undec-10-enoate chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .
Propriétés
Numéro CAS |
532413-87-9 |
|---|---|
Formule moléculaire |
C17H24O5 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(5-hydroxy-4-oxopyran-2-yl)methyl undec-10-enoate |
InChI |
InChI=1S/C17H24O5/c1-2-3-4-5-6-7-8-9-10-17(20)22-12-14-11-15(18)16(19)13-21-14/h2,11,13,19H,1,3-10,12H2 |
Clé InChI |
VMUSNGRPSKZNBX-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)OCC1=CC(=O)C(=CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)
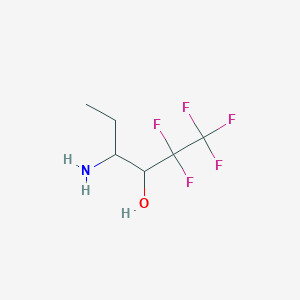

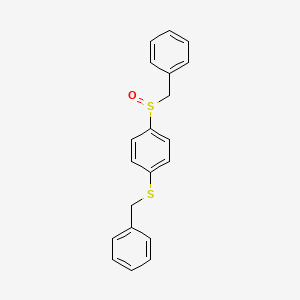
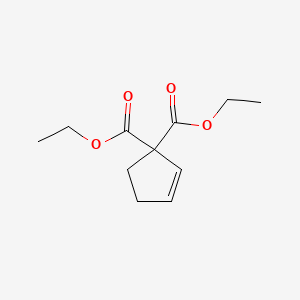
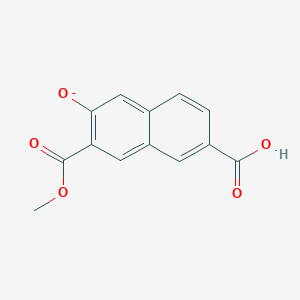
![1-Phosphabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14235432.png)
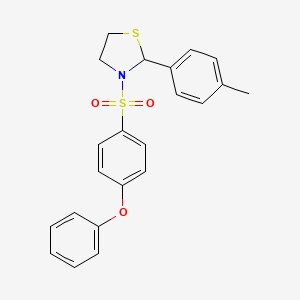
silane](/img/structure/B14235445.png)
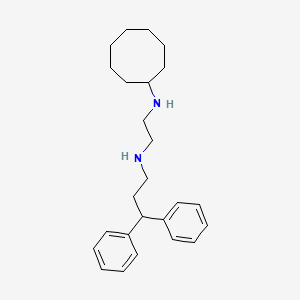
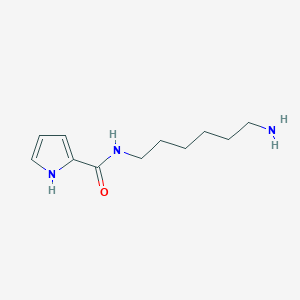
![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)

